Astringin, systematically known as (E)-Piceatannol-3'-O-β-D-glucopyranoside, is a stilbenoid derivative. The table below summarizes its core chemical characteristics.
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Chemical Formula | C₂₀H₂₂O₉ [1] |
| Molar Mass | 406.387 g/mol [1] |
| Chemical Structure | 3-β-D-glucoside of Piceatannol [1] |
| Primary Natural Sources | Bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce); also found in Vitis vinifera (grape) cell cultures and wine [1] |
Research on this compound involves its extraction, quantification, and pharmacological evaluation. Key methodologies from recent studies are outlined below.
| Research Aspect | Experimental Model/Technique | Key Parameters & Findings |
|---|
| Pharmacological Study | In vivo (Sprague Dawley rats) [2] | - Dosage: 10 mg/kg this compound [2]
A 2025 study demonstrated this compound's significant nephroprotective effect against chromium-induced toxicity. The therapeutic mechanism involves multi-target modulation of interconnected signaling pathways [2].
The diagram below illustrates the core mechanism of this compound's action as identified in the study.
Key biochemical effects of this compound treatment include [2]:
While the nephroprotective potential of this compound is clear, several questions remain for drug development [2]:
Astringin is found in a few specific plant genera. The following table details its documented natural sources.
| Source Genus/Species | Specific Part | Context |
|---|---|---|
| Picea sp. (Spruce trees) | Bark | Found in Picea sitchensis (Sitka spruce) [1] [2] and Picea abies (Norway spruce) [1]. |
| Vitis sp. (Grapevines) | Cells/Cultures & Wine | Present in Vitis vinifera (wine grape) cell cultures and has been detected in wine [1] [2]. |
| Polygonum sp. | Information Missing | Listed as a source, though specific details are not provided [2]. |
This compound has demonstrated significant bioactivities in preclinical research, suggesting potential for therapeutic development.
The diagram below illustrates the mechanism by which this compound protects against nephrotoxicity, based on the referenced study [3].
This compound counters chromium toxicity by inhibiting key inflammatory pathways, thereby protecting kidney cells.
For researchers looking to validate or build upon these findings, here are summaries of the key methodological approaches from the cited studies.
This model assesses the cardioprotective effects of this compound.
This model evaluates the protective effects of this compound against kidney injury.
This compound is available for research purposes from chemical and biological suppliers.
Astringin is a naturally occurring stilbenoid compound, chemically identified as the 3-β-D-glucoside of piceatannol. This bioactive phytochemical is classified among the hydroxylated stilbenes and is structurally characterized by a 1,2-diphenylethylene nucleus with glycosidic substitution. The compound is primarily found in the bark of Sitka spruce (Picea sitchensis) and other related plant species [1] [2].
As a stilbene derivative, this compound shares structural similarities with resveratrol but possesses distinct functional modifications that enhance its biological activity and pharmacological potential. The compound demonstrates significant antioxidant capacity due to its phenolic structure, which facilitates free radical scavenging and electron donation. Recent scientific investigations have revealed that this compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anti-apoptotic properties, positioning it as a promising candidate for therapeutic development [1] [2].
This compound demonstrates significant efficacy in modulating oxidative stress and inflammatory pathways, with particularly promising applications in respiratory conditions:
Cellular Protection in Lung Injury Models: In LPS-induced acute lung injury using A549 lung epithelial cells, this compound (25-75 μg/mL) significantly reduced oxidative stress and inflammatory markers in a dose-dependent manner. Treatment resulted in decreased production of reactive oxygen species (ROS) and lipid peroxidation products, while enhancing cellular viability against LPS-induced toxicity [2].
Inflammatory Cytokine Suppression: this compound treatment markedly inhibited the production and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This anti-inflammatory effect was mediated through suppression of the PI3K/AKT/NF-κB signaling pathway, as confirmed through western blot analysis showing reduced phosphorylation of these signaling components [2].
Molecular Mechanism: The compound's ability to reduce oxidative stress and inflammatory cytokine production through inhibition of the ROS-mediated PI3K/AKT/NF-κB pathway constitutes its primary protective mechanism against LPS-induced acute lung injury. This pathway inhibition represents a promising therapeutic approach for pediatric lung injury conditions [2].
Table 1: Anti-inflammatory and Antioxidant Efficacy of this compound in Experimental Models
| Experimental Model | Concentration/Dose | Key Findings | Mechanistic Insights |
|---|---|---|---|
| LPS-induced ALI in A549 cells | 25, 50, 75 μg/mL | Reduced ROS generation; decreased TNF-α, IL-1β, IL-6; increased cell viability | Inhibition of PI3K/AKT/NF-κB pathway |
| Chromium-induced nephrotoxicity in rats | 10 mg/kg (oral gavage, 4 weeks) | Reduced oxidative stress markers; improved renal function; decreased apoptotic markers | Inhibition of TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways |
Recent computational and structural studies have revealed this compound's potential as a natural inhibitor of SARS-CoV-2 replication:
Mpro Protease Inhibition: Molecular docking studies demonstrated that this compound exhibits strong binding affinity for the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), with a docking score of -9.319 kcal/mol. This binding affinity was significantly higher than reference antiviral compounds GC376 (-6.976 kcal/mol) and N3 (-6.345 kcal/mol), suggesting superior target engagement [3].
Binding Efficiency and Stability: Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations confirmed that this compound exhibits favorable ligand efficacy and binding affinity to Mpro. Molecular dynamic simulations at 300K further demonstrated the stable binding interaction throughout the simulation time (100 ns), indicating robust complex formation [3].
Structural Interactions: Analysis of polar and non-polar interactions between this compound and Mpro revealed extensive hydrogen bonding and hydrophobic interactions with key residues in the protease active site, effectively blocking the enzyme's catalytic activity and thereby inhibiting viral replication [3].
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Mpro
| Parameter | This compound | Reference Antivirals |
|---|---|---|
| Docking Score (kcal/mol) | -9.319 | GC376: -6.976; N3: -6.345 |
| Molecular Dynamics Stability | Stable at 300K throughout 100 ns | Variable stability profiles |
| Ligand Efficiency | Favorable based on MM-GBSA | Moderate to good efficiency |
| Potential Application | Natural inhibitor of SARS-CoV-2 replication | Established protease inhibitors |
Beyond its prominent anti-inflammatory, antioxidant, and antiviral properties, this compound demonstrates several additional therapeutic potentials:
Ferroptosis Inhibition: this compound functions as a ferroptosis inhibitor, protecting cells from iron-dependent non-apoptotic cell death. In erastin-treated bone marrow-derived mesenchymal stem cells, this compound (1-100 μM) effectively suppressed lipid peroxidation, a hallmark of ferroptotic cell death [1].
Anti-apoptotic Activity: In chromium-induced nephrotoxicity models in rats, this compound administration (10 mg/kg for 4 weeks) significantly reduced apoptotic markers and restored biochemical parameters, indicating robust cytoprotective effects against toxicant-induced cell death [1].
Cytotoxic Selectivity: While this compound itself has demonstrated cytotoxic potential against cancer cells, it exhibits a promising selectivity profile. In comparative studies, a related bacterial compound showed higher selectivity indices (2.5) toward cancer cells compared to doxorubicin (1.49), suggesting potential for therapeutic optimization of stilbene derivatives [4].
Cell Culture and Treatment:
Assessment Methods:
Pathway Analysis: The anti-inflammatory mechanism of this compound can be visualized through the following signaling pathway:
Figure 1: this compound inhibition of PI3K/AKT/NF-κB signaling pathway
Protein Preparation:
Ligand Preparation:
Docking Methodology:
Binding Validation:
The molecular docking and validation workflow is systematically outlined below:
Figure 2: Workflow for molecular docking and validation of this compound
This compound demonstrates compelling multi-mechanistic pharmacological activity across various disease models, with particular promise in inflammatory, oxidative, and viral pathologies. The compound's ability to simultaneously modulate multiple signaling pathways (PI3K/AKT/NF-κB, TLR4/MyD88, and HMGB1/RAGE) while exhibiting direct antiviral effects through SARS-CoV-2 Mpro inhibition positions it as a valuable scaffold for drug development.
The complementary activities of this compound—addressing both the inflammatory response and underlying viral replication—suggest potential for broad-spectrum therapeutic applications. Furthermore, its natural origin and demonstrated safety profile in experimental models enhance its attractiveness as a lead compound. Future research should focus on systematic in vivo validation, structure-activity relationship studies to optimize potency, and investigation of synergistic effects with established therapeutic agents.
Astringin exerts its antioxidant effects through a multi-targeted approach, primarily involving direct free radical scavenging and the regulation of crucial cellular defense pathways.
The diagram below illustrates the core signaling pathways modulated by this compound.
This compound modulates the TLR4/NF-κB and Nrf2 pathways to reduce inflammation and oxidative stress [2] [1].
The table below summarizes key quantitative findings from pre-clinical studies on this compound's antioxidant effects.
| Model System | Dosage / Concentration | Key Antioxidant Outcomes | Source |
|---|---|---|---|
| Chromium-induced nephrotoxicity in rats | 10 mg/kg (oral gavage, 4 weeks) | ↓ ROS, ↓ MDA; ↑ SOD, ↑ CAT, ↑ GSH; ↓ expression of NF-κB, TLR4, MyD88. | [2] |
| LPS-stimulated A549 cells (in vitro) | 25-75 µg/mL (pre-treatment 1h, then 24h) | ↓ ROS levels; ↓ MDA content; enhanced cell viability. | [1] |
| Erastin-treated BMDSCs (in vitro) | 1-100 µM | Inhibited lipid peroxidation (ferroptosis inhibition). | [1] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.
The summarized data indicates that this compound is a promising multi-target therapeutic candidate.
Astringin's bioactivities are mediated through the modulation of key inflammatory and stress-response pathways.
Figure 1: this compound inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway, reducing oxidative stress and inflammation.
Figure 2: this compound alleviates nephrotoxicity by downregulating the TLR4/MyD88 and HMGB1/RAGE pathways, inhibiting NF-κB-mediated inflammation and apoptosis.
The following details the key in vivo and in vitro models that have demonstrated the efficacy of this compound.
| Experimental Model | Inducer of Toxicity | This compound Treatment | Key Measured Outcomes |
|---|
| In Vitro (A549 cells) Human lung epithelial cells [1] | Lipopolysaccharide (LPS) | Not specified in extracts | ↓ ROS generation ↓ TNF-α, IL-1β, IL-6 (ELISA) ↓ PI3K/AKT/NF-κB protein levels (Western blot) | | In Vivo (Rat model) Chromium-induced nephrotoxicity [2] | Chromium (VI) [20 mg/kg, i.p.] | 20 & 40 mg/kg, oral gavage | ↓ Gene expression of TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, COX-2 (qRT-PCR) ↓ Blood markers (creatinine, urea) ↓ Oxidative stress (↑ SOD, GPx; ↓ ROS, MDA) Improved tissue histology |
Stilbenoids, as a class, are known for challenges in bioavailability. This compound is the 3-β-D-glucoside of piceatannol [2]. The glucosylation generally influences water solubility and may affect its absorption and metabolism. While direct pharmacokinetic data for this compound is limited in the provided results, insights can be drawn from related compounds:
For scientists designing future studies on this compound, consider these factors:
Astringin is a stilbenoid, specifically the 3-β-D-glucoside of Piceatannol [1] [2]. The table below summarizes the core characteristics of both the glucoside and its aglycone.
| Property | This compound | Piceatannol |
|---|---|---|
| Chemical Definition | Piceatannol-3-O-β-D-glucoside [2] [3] | 3,4,3',5'-Tetrahydroxy-trans-stilbene [1] |
| Relationship | Glycosylated form (glucoside) of Piceatannol [1] [2] | Aglycone (core molecule) of this compound [1] |
| IUPAC Name | Information missing from search results | 4-[(E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]benzene-1,2-diol [1] |
| Molecular Formula | Information missing from search results | C₁₄H₁₂O₄ [1] |
| Molar Mass | Information missing from search results | 244.246 g·mol⁻¹ [1] |
| Appearance | Information missing from search results | White solid (samples often yellow due to impurities) [1] |
| Melting Point | Information missing from search results | 215–217 °C [1] |
| Natural Sources | Bark of Norway spruce (Picea abies) [1] [3], bark of Picea sitchensis [2], red wine [1] [4]. | Metabolite of resveratrol; found in passion fruit seeds, red wine, grapes, white tea, Japanese knotweed [1]. |
The following methodologies are critical for isolating, quantifying, and evaluating the biological activity of this compound.
Advanced liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of stilbenes like this compound in complex matrices.
A 2023 study detailed a protocol for evaluating this compound's protective effects in a model of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) using A549 lung epithelial cells [2].
Current research indicates that this compound's primary bioactivities are closely linked to its potent antioxidant and anti-inflammatory properties.
| Activity | Observed Effect | Proposed Molecular Mechanism | Experimental Model |
|---|---|---|---|
| Anti-inflammatory | Reduced production of TNF-α, IL-1β, and IL-6 [2]. | Inhibition of the PI3K/AKT/NF-κB signaling pathway [2]. | LPS-stimulated A549 lung epithelial cells [2]. |
| Antioxidant | Suppression of LPS-induced oxidative stress [2]. | Scavenging of free radicals; reduction of intracellular ROS generation [2]. | LPS-stimulated A549 lung epithelial cells [2]. |
| Lignin Incorporation | Acts as a monomer incorporated into the lignin polymer [3]. | Radical coupling and cross-coupling reactions during lignification, forming structures like benzodioxanes and phenylcoumarans [3] [7]. | Norway spruce (Picea abies) bark [3]. |
The anti-inflammatory mechanism of this compound, as identified in recent research, can be visualized as the following signaling pathway:
Diagram 1: Proposed mechanism for this compound inhibition of LPS-induced inflammation via the PI3K/AKT/NF-κB pathway.
The findings that this compound inhibits the PI3K/AKT/NF-κB pathway position it as a potential candidate for therapeutic development, especially for inflammatory conditions like pediatric acute lung injury [2]. Furthermore, its natural occurrence in spruce bark makes it a compound of interest for the sustainable sourcing of bioactive molecules.
However, several critical research gaps remain:
The most recent and technical study focuses exclusively on the nephroprotective (kidney-protecting) effects of astringin against chromium-induced toxicity in a rat model [1]. The quantitative data and proposed mechanism from this study are summarized below.
Table 1: Quantitative Biochemical Findings from a Rat Model of Chromium-Induced Nephrotoxicity* [1]
| Parameter / Marker | Toxicant Group (Cr) | Treatment Group (ATN + Cr) | Control Group |
|---|---|---|---|
| Gene Expression (NF-κB, TLR4, etc.) | Significantly Increased | Significantly Reduced | Normal Level |
| Reactive Oxygen Species (ROS) | Significantly Increased | Significantly Reduced | Normal Level |
| Antioxidant Enzymes (SOD, CAT, GSH) | Significantly Decreased | Significantly Increased | Normal Level |
| Renal Function Markers (Creatinine, Uric Acid, Urea) | Significantly Increased | Significantly Reduced | Normal Level |
| Apoptotic Markers (Bax, Caspase-3) | Significantly Increased | Significantly Reduced | Normal Level |
| Anti-apoptotic Marker (Bcl-2) | Significantly Decreased | Significantly Increased | Normal Level |
*ATN: this compound. The data is presented as qualitative trends (increase/decrease) relative to control and toxicant groups, as reported in the study. Specific numerical values and statistical significance (p < 0.05) were detailed in the original article.
Based on this single study and the absence of other recent literature in the search results, major research gaps become apparent:
The following diagram outlines the core in vivo experimental workflow used in the cited study to evaluate this compound's protective effects [1].
Experimental workflow for assessing this compound's protective effect in a rat model [1].
The key techniques employed in the "Molecular & Biochemical Analysis" phase included [1]:
To bridge the identified gaps, future research should prioritize the following actions:
This compound is a naturally occurring stilbene glucoside (piceatannol-3-O-β-D-glucopyranoside) found in various plant species, particularly in the Picea genus such as black spruce (Picea mariana) and other conifers. This bioactive compound has garnered significant research interest due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory, cardioprotective, and anti-ferroptosis activities. The basic structure of this compound consists of a stilbene backbone with a glucose moiety attached at the 3-position, which influences both its biological activity and analytical behavior. Recent studies have identified this compound as a promising natural compound for managing oxidative stress-related conditions, with research demonstrating its ability to inhibit ferroptosis—a newly discovered regulated cell death process—through hydrogen donation from its 4'-OH position [1].
The growing interest in this compound as a potential therapeutic agent has driven the need for reliable analytical methods for its identification and quantification in complex matrices. As researchers and pharmaceutical developers explore its applications, establishing standardized protocols for this compound analysis becomes increasingly important for quality control, pharmacokinetic studies, and bioavailability assessments. This application note provides comprehensive analytical methods for this compound analysis using High-Performance Liquid Chromatography with various detection techniques, along with detailed experimental protocols and validation parameters to support researchers in implementing these methods in their laboratories.
This compound is a stilbene glucoside chemically known as piceatannol-3-O-β-D-glucopyranoside. It belongs to the broader class of stilbenoids, which share a common 1,2-diphenylethene basic structure. This compound is primarily found in various coniferous species, particularly in the Picea genus (spruce trees), where it accumulates in bark, needles, heartwood, and roots [2]. The compound's structure features a glucose molecule attached to the stilbene backbone, which significantly influences its solubility, detection properties, and bioactivity. Recent research has identified this compound as one of the major bioactive components in black spruce (Picea mariana) bark extracts, with concentrations reaching up to 4.6% of the dry extract weight under optimized extraction conditions [3].
The interest in this compound has expanded due to its diverse biological activities and potential therapeutic applications. Studies have demonstrated that this compound exhibits significant antioxidant capacity, effectively scavenging free radicals and inhibiting oxidative processes. Comparative studies with synthetic ferroptosis inhibitors have revealed that this compound and its aglycone piceatannol preferentially inhibit ferroptosis through hydrogen atom transfer from their 4'-OH position, distinguishing them from synthetic alternatives that operate through electron transfer mechanisms [1]. This mechanism aligns with the conventional antioxidant pathway and suggests a potentially safer profile for balancing normal and ferroptotic cells compared to arylamine-based inhibitors. These properties, combined with its natural occurrence in edible plants, make this compound a promising candidate for further pharmaceutical development.
The analysis of this compound has been successfully performed using High-Performance Liquid Chromatography with various detection systems, with fluorescence detection and diode array detection being the most commonly employed techniques. The fluorescence detection method offers superior sensitivity for this compound determination, with excitation and emission wavelengths typically set at 298 nm and 400 nm, respectively, in methanolic solutions or mobile phase mixtures containing methanol and acetic acid [4] [5]. This method has demonstrated excellent performance characteristics, including a quantification threshold of 0.03 mg/L and high reproducibility with coefficient of variation values below 4.8% for both red and white wine matrices [4].
For researchers requiring this compound analysis in different laboratory settings, the following table summarizes the optimal HPLC conditions for this compound determination:
Table 1: Optimal HPLC Conditions for this compound Analysis
| Parameter | HPLC-Fluorescence Method | HPLC-DAD Method |
|---|---|---|
| Column | C18 column (specific type not specified) | C18 column (e.g., 250 × 4.6 mm, 3 μm) |
| Mobile Phase | Methanol:20 mM acetic acid (gradient) | Acetonitrile:water with acid modifier (gradient) |
| Gradient Program | Not specified in detail | Method-specific optimization required |
| Flow Rate | Not specified | 1.0 mL/min (typical) |
| Detection Wavelength | Ex: 298 nm, Em: 400 nm | 330-335 nm |
| Injection Volume | Not specified | 10-20 μL |
| Column Temperature | Ambient | 25-30°C |
| Retention Time | Method-specific | ~19.8 minutes (reported in one study) |
For advanced research applications, particularly those requiring structural identification or confirmation, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry has been successfully employed. This technique provides high resolution and mass accuracy, enabling the precise identification of this compound and its metabolites or transformation products. In such methods, negative electrospray ionization is typically used, as it provides optimal sensitivity for stilbene compounds [1] [2]. The UPLC-Q-TOF-MS approach is particularly valuable for studying this compound in complex biological matrices or when investigating its metabolic fate in in vitro or in vivo systems.
The extraction of this compound from plant materials requires careful optimization to maximize recovery while maintaining compound integrity. For black spruce bark, an economically significant source of this compound, hot water extraction has been identified as an effective green extraction technique that avoids the use of toxic organic solvents. The optimal parameters for this extraction include a low temperature (80°C) and a low bark-to-water ratio (50 mg/mL), which have been shown to significantly enhance the recovery of this compound and other low molecular mass polyphenols [3]. This optimized approach yielded this compound concentrations of up to 4.6% of the dry extract weight, demonstrating its effectiveness for industrial applications.
The following workflow illustrates the complete sample preparation process for plant materials:
For more complex matrices such as semi-solid formulations, additional extraction steps may be necessary. Liquid-liquid extraction using dichloromethane has proven effective for isolating this compound from cream formulations containing plant extracts. This method enables the separation of the target compound from interfering matrix components, significantly improving analytical sensitivity and accuracy. In such cases, the incorporation of an internal standard such as baicalin, which exhibits similar distribution patterns to this compound, allows for more precise quantification by accounting for potential volume variations during the extraction process [6]. This approach has demonstrated excellent performance characteristics, with recovery rates between 97% and 102% and relative standard deviations below 0.5% in validated methods.
The analysis of this compound in biological samples presents additional challenges due to the complex nature of matrices such as plasma, serum, or tissue homogenates. While the provided search results do not contain specific protocols for this compound extraction from biological fluids, general principles for stilbene compound extraction can be applied. These typically involve protein precipitation using organic solvents such as acetonitrile or methanol, followed by centrifugation and supernatant collection. For enhanced sensitivity, especially when dealing with low concentrations expected in biological systems, solid-phase extraction techniques can be employed to concentrate the analyte while removing interfering matrix components.
When developing sample preparation methods for this compound in biological matrices, consideration should be given to the potential for glucuronide metabolites formation, as this compound itself is a glucoside and may undergo further conjugation in biological systems. The use of enzymatic hydrolysis with β-glucuronidase may be necessary to quantify total this compound content (free and conjugated forms) in such samples. For mass spectrometry-based detection, the inclusion of stable isotope-labeled internal standards would be ideal for achieving optimal quantification accuracy, though suitable commercial standards for this compound may not be readily available. In such cases, structurally similar compounds such as deuterated resveratrol or piceatannol derivatives could serve as alternative internal standards.
Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of this compound quantification in various matrices. Based on the available research, the following table summarizes typical validation parameters and their corresponding acceptance criteria for this compound HPLC methods:
Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10.2-23.8 μg/mL (HPLC-DAD) [6] | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.28-0.288 μg/mL (HPLC-DAD) [6] | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.87-0.873 μg/mL (HPLC-DAD) [6] | S/N ratio ≥ 10, RSD ≤ 5% |
| Precision (Repeatability) | RSD ≤ 0.20% (HPLC-DAD) [6] | RSD ≤ 5% |
| Intermediate Precision | RSD ≤ 0.15% (HPLC-DAD) [6] | RSD ≤ 5% |
| Accuracy (% Recovery) | 97-102% (HPLC-DAD) [6] | 95-105% |
| Specificity | No interference at retention time | Baseline separation from impurities |
| System Suitability | RSD of area ≤ 0.4% (n=6) [6] | RSD ≤ 5% |
For fluorescence detection methods, even lower detection limits have been achieved, with a quantification threshold of 0.03 mg/L reported for trans-astringin determination in wine samples [4] [5]. The reproducibility of this method was excellent, with coefficient of variation values less than 4.8% for both red and white wines, demonstrating the robustness of the approach across different matrix types. When developing and validating methods for new matrices, a complete validation should be performed following ICH or FDA guidelines to ensure regulatory acceptance, particularly for pharmaceutical applications.
Proper quantification of this compound relies on the establishment of a calibration curve using certified reference standards. Unfortunately, this compound is not commercially widely available, which presents a challenge for analytical method development. In research settings, this compound has been obtained from cell suspension cultures and unambiguously identified using mass spectrometry and NMR techniques [5]. When a reference standard is available, calibration curves are typically constructed using a series of working standard solutions prepared by suitable dilution of a stock solution in the appropriate solvent.
For data analysis, the peak area of this compound is measured at its specific retention time and quantified against the calibration curve. When using an internal standard approach, the peak area ratio of this compound to the internal standard is used for quantification, which helps to compensate for variations in injection volume and sample processing. In the case of mass spectrometry detection, the use of a stable isotope-labeled internal standard would provide the highest accuracy, though this may not be feasible for many laboratories due to availability constraints. For quality control purposes during analysis, system suitability tests should be performed to ensure that the chromatographic system is operating within specified parameters, typically including criteria for retention time, theoretical plates, tailing factor, and resolution from potential interferents.
For comprehensive characterization of this compound and its metabolites, advanced analytical techniques beyond standard HPLC methods are often employed. UPLC-Q-TOF-MS has emerged as a powerful tool for the identification and structural elucidation of this compound and related stilbenes. This technique provides high resolution and mass accuracy, enabling the precise determination of elemental composition and the identification of unknown compounds through fragmentation patterns. In such analyses, negative electrospray ionization is typically preferred for stilbene compounds, as it provides superior sensitivity compared to positive ion mode [1] [2]. The high mass accuracy of Q-TOF instruments (typically <5 ppm) allows for confident assignment of molecular formulas, which is particularly valuable when studying previously uncharacterized natural products or metabolic transformation products.
The application of UPLC-Q-TOF-MS to this compound research has revealed interesting aspects of its chemical behavior, including its tendency to form dimer peaks under certain conditions [1]. This observation suggests that this compound may undergo oxidative coupling reactions, which could have implications for its stability, bioavailability, and biological activity. The following workflow illustrates the process for advanced this compound characterization:
In addition to mass spectrometry techniques, chemometric analysis combined with HPLC fingerprinting has been successfully applied to optimize extraction parameters and evaluate the quality of natural product extracts containing this compound [3]. This approach allows researchers to simultaneously monitor multiple phytochemical components and identify correlations between extraction conditions and the resulting chemical profiles. For complex samples containing multiple stilbenes, such as black spruce bark extracts, this multivariate analysis approach provides a more comprehensive understanding of the chemical composition than single-compound quantification alone.
Recent research has shed light on the molecular mechanisms underlying this compound's biological activities, particularly its role in inhibiting ferroptosis—a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation. Comparative studies between this compound and synthetic ferroptosis inhibitors have revealed that this compound preferentially inhibits ferroptosis through hydrogen atom donation from its 4'-OH position, rather than through the electron transfer mechanism employed by synthetic compounds such as ferrostatin-1 [1]. This distinction is significant from both therapeutic and analytical perspectives, as it suggests that this compound and related phytophenols may offer a safer alternative for balancing normal and ferroptotic cells compared to arylamine-based inhibitors.
The structure-activity relationship of this compound provides important insights for drug development efforts. The presence of the glucoside moiety at the 3-position differentiates this compound from its aglycone form, piceatannol, and influences both its biological activity and physicochemical properties. Studies comparing these two compounds have shown that this compound generally exhibits slightly reduced potency in cellular assays compared to piceatannol, which can be attributed to the glycosylation effect on hydrogen-donating potential [1]. From a pharmaceutical perspective, however, the glucoside moiety may improve water solubility and potentially enhance bioavailability, highlighting the importance of considering both biological activity and drug-like properties when developing stilbene-based therapeutics. These structure-activity relationships also have implications for analytical method development, as they influence the chromatographic behavior, detection sensitivity, and extraction efficiency of this compound compared to related compounds.
This application note provides comprehensive analytical methods for the identification and quantification of this compound using HPLC with various detection techniques. The protocols detailed herein—from sample preparation through advanced characterization—offer researchers and pharmaceutical development professionals robust tools for studying this biologically active stilbene glucoside. The provided validation parameters and acceptance criteria ensure that these methods can be implemented with confidence in various research and quality control settings.
As interest in this compound and related stilbenes continues to grow for their potential therapeutic applications, the analytical methods outlined in this document will support further research into their bioavailability, metabolism, and mechanism of action. The combination of standard HPLC methods with advanced techniques such as UPLC-Q-TOF-MS provides a comprehensive analytical toolbox suitable for everything from routine quantification to detailed structural characterization. By implementing these protocols, researchers can advance our understanding of this compound's biological significance and accelerate its development as a potential therapeutic agent.
These notes outline a standardized protocol for the untargeted profiling of phenolic compounds in plant extracts, a category which includes astringin (a stilbene derivative).
Step 1: Sample Preparation The typical ultrasound-assisted solid-liquid extraction is summarized in the table below [2]:
| Parameter | Specification |
|---|---|
| Sample Form | Freeze-dried and powdered plant material. |
| Extraction Solvent | Methanol, or a mixture of methanol-acetone-water (7:7:6, v/v/v) [2]. |
| Sample to Solvent Ratio | ~1.25 g of sample per 25 mL of solvent [2]. |
| Extraction Method | Probe sonication. |
| Sonication Parameters | 5 minutes at a nominal power of 600 W, with the sample tube placed in an ice bath to prevent degradation of heat-labile compounds [2]. |
| Post-Extraction | Centrifuge (e.g., 4000× g for 11 min at 5°C), collect supernatant, and filter through a 0.22 µm PTFE syringe filter before injection [2]. |
Step 2: UPLC Conditions The chromatographic conditions below are effective for separating complex phenolic compounds [1] [2].
| Parameter | Condition |
|---|---|
| Column Temperature | 30 °C |
| Injection Volume | 4 µL |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Formic acid improves ionization efficiency and peak shape in MS. | | Flow Rate | 0.3 mL/min | | Gradient Elution | A typical gradient for phenolics is: 0-2 min, 5% B; 2-15 min, 5% → 30% B; 15-20 min, 30% → 95% B; 20-22 min, 95% B; 22-22.1 min, 95% → 5% B; 22.1-25 min, 5% B (equilibration). |
Step 3: Q-TOF-MS/MS Conditions Optimal MS parameters for detecting a wide range of metabolites are listed below [4] [1] [2].
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI negative mode is generally preferred for phenolic compounds like this compound, as it provides better sensitivity for this class [1]. |
| Data Acquisition | Data-independent acquisition (DDA or MSE), cycling between low and high collision energy. |
| Mass Range | 50 – 1200 m/z |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Capillary Voltage | 2.5 kV (negative mode) |
| Cone Voltage | 40 V |
| Collision Energy | Low energy: 4-6 eV; High energy: Ramp from 20 to 40 eV to fragment precursor ions. |
| Lock Mass | Use a known reference compound (e.g., leucine-enkephalin) for real-time mass correction to ensure high mass accuracy. |
The process from raw data to annotated compounds involves the following key steps, which you would apply to identify this compound based on its accurate mass and fragmentation pattern:
Since a specific protocol for this compound is not available in the current literature, here is a practical approach to develop one:
While a direct method for astringin is unavailable, the following workflow synthesizes best practices from relevant analytical studies. The process can be visualized in the diagram below:
Proper preparation is critical for accurate analysis.
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most suitable technique for this analysis.
Table 1: Example HPLC Gradient Program for Phenolic Compound Separation
| Time (min) | Mobile Phase A (% 0.1% Formic Acid) | Mobile Phase B (% Acetonitrile) |
|---|---|---|
| 0 | 100% | 0% |
| 5 | 100% | 0% |
| 30 | 65% | 35% |
| 35 | 0% | 100% |
| 40 | 0% | 100% |
| 45 | 100% | 0% |
(Adapted from [1])
For research and quality control, any analytical method must be validated. The following parameters, demonstrated in an independent study, should be confirmed for this compound quantification [1]:
Table 2: Key Method Validation Parameters
| Parameter | Target Value / Description | Purpose |
|---|---|---|
| Linearity | R² ≥ 0.999 | Confirms the detector response is proportional to concentration. |
| Range | e.g., 1.56–100 μg/mL | The interval over which linearity, accuracy, and precision are acceptable. |
| Limit of Detection (LOD) | As low as 0.04 μg/mL [1] | The lowest concentration that can be detected. |
| Limit of Quantification (LOQ) | As low as 0.13 μg/mL [1] | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 4% [1] | Measures the closeness of results under the same conditions. |
| Accuracy | Recovery of 97.5–121.9% [1] | Measures the closeness of the results to the true value. |
To establish a specific protocol for this compound, I suggest the following steps:
Astringin, identified as 3,5,3′,4′-tetrahydroxystilbene 3-glucopyranoside, is a stilbenoid compound predominantly found in spruce species (Picea spp.) and functions as a significant defense metabolite against biotic and abiotic stresses [1]. As a glycosylated tetrahydroxystilbene, its chemical structure includes multiple phenolic hydroxyl groups, which are primarily responsible for donating hydrogen atoms to neutralize free radicals, thereby exhibiting strong antioxidant potential [1]. The biosynthesis of this compound in spruce proceeds via the precursor resveratrol, which undergoes subsequent hydroxylation, O-methylation, and O-glucosylation to yield the final compound [1]. Evaluating the antioxidant capacity of this compound is crucial for understanding its role in plant defense mechanisms and exploring its potential applications in nutraceuticals, pharmaceuticals, and food preservation. This document outlines standardized protocols for measuring the antioxidant activity of this compound using several established in vitro assays, including DPPH, ABTS, FRAP, and ORAC, and provides guidance on data interpretation for research and development professionals.
The DPPH assay is a widely used, rapid, and cost-effective method for determining the free radical-scavenging activity of antioxidants by measuring their ability to donate a hydrogen atom to the stable DPPH radical [2].
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test sample.The ABTS assay is applicable to both lipophilic and hydrophilic antioxidants and involves the generation of a pre-formed radical cation [3].
The FRAP assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH [4].
The ORAC assay measures the antioxidant's scavenging capacity against peroxyl radicals generated by thermal decomposition of an azo-initiator, protecting a fluorescent probe from oxidative degradation [5].
Table 1: Typical Radical Scavenging Abilities of Various Antioxidants in Trolox Equivalent (TE) Units from ORAC-EPR Analysis [5]
| Antioxidant Compound | TE Value (ORAC-EPR) | Class |
|---|---|---|
| Myricetin | 3.2 | Flavonol |
| Epigallocatechin gallate | 1.3 | Flavan-3-ol |
| Catechin | 0.96 | Flavan-3-ol |
| Epicatechin | 0.94 | Flavan-3-ol |
| Resveratrol (this compound Aglycone) | 0.64 | Stilbenoid |
| Kaempferol | 0.37 | Flavonol |
| Astaxanthin | 0.28 | Carotenoid |
Table 2: Summary of Key Methodological Parameters for Major Antioxidant Assays
| Assay | Measured Principle | Radical Source | Detection Method | Key Output |
|---|---|---|---|---|
| DPPH | Hydrogen Atom Transfer | DPPH• | Spectrophotometry (517 nm) | IC₅₀, % Scavenging |
| ABTS | Single Electron Transfer | ABTS•⁺ | Spectrophotometry (734 nm) | TEAC Value |
| FRAP | Reducing Capacity | Fe³⁺-TPTZ | Spectrophotometry (593 nm) | µM Fe²⁺ Equivalents |
| ORAC | Hydrogen Atom Transfer | AAPH (Peroxyl) | Fluorescence Decay | TE Value |
The following diagram visualizes the standard workflow for extracting and evaluating antioxidant activity, integrating the assays described above.
The core chemical reaction of the DPPH assay, which underpins the measured colorimetric change, is illustrated below.
This compound demonstrates significant potential as a natural antioxidant. The protocols detailed here for DPPH, ABTS, FRAP, and ORAC assays provide a robust, standardized framework for its quantification. Employing a multi-faceted approach is essential for accurately characterizing its antioxidant properties, which is a critical step for validating its efficacy in pharmaceutical, nutraceutical, and cosmetic applications. Future work should focus on correlating these in vitro findings with in vivo biological effects and understanding its bioavailability and metabolism.
Astringin (trans-Astringin) is a naturally occurring stilbenoid glucoside with the chemical name Piceatannol-3-O-β-D-glucopyranoside and molecular formula C₂₀H₂₂O₉ [1] [2]. This polyphenolic compound has a molecular weight of 406.38 g/mol and appears as a light yellow to yellow solid [2]. This compound is characterized by its solubility profile, readily dissolving in DMSO at 100 mg/mL (246.08 mM), while having limited solubility in aqueous solutions without appropriate formulation [2]. The compound is considered suitable for cell culture studies with oral bioavailability, as evidenced by in vivo administration routes [2].
For experimental use in cell culture systems, this compound stock solutions are typically prepared in DMSO vehicle at concentrations ranging from 10-100 mM, with aliquots stored at -20°C to -80°C to maintain stability [2]. When treating cells, working concentrations are prepared by diluting the stock solution into culture media, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cellular viability. Researchers should note that this compound's glycosidic structure contributes to its stability in solution and may influence its cellular uptake compared to its aglycone form, piceatannol [1].
This compound exerts multifaceted effects on cellular processes through modulation of several critical signaling pathways. The compound demonstrates potent anti-inflammatory activity primarily through suppression of the PI3K/AKT/NF-κB axis [2]. In LPS-stimulated A549 cells, this compound significantly reduces pro-inflammatory cytokine production, including IL-6 and IL-1β [2]. Additionally, this compound modulates TLR4/MyD88 signaling and HMGB1/RAGE pathways, further contributing to its anti-inflammatory efficacy in cellular models [2]. These coordinated actions on inflammatory mediators establish this compound as a promising therapeutic candidate for inflammation-related pathologies.
Beyond its anti-inflammatory properties, this compound functions as a ferroptosis inhibitor with a distinct mechanism from synthetic arylamine compounds like ferrostatin-1 [1]. While ferrostatin-1 primarily operates through electron transfer via aromatic nitrogen atoms to construct a redox cycle, this compound preferentially donates hydrogen atoms from its 4′-OH group to mediate conventional antioxidant mechanisms that inhibit ferroptosis [1]. This hydrogen-donating capability allows this compound to effectively neutralize reactive oxygen species (ROS) and lipid hydroperoxyl radicals (L-OO•) that drive ferroptotic cell death, ultimately forming dimeric oxidation products [1].
Table 1: Comparative Mechanisms of Ferroptosis Inhibition
| Compound | Primary Mechanism | Reactive Oxygen Species Scavenging | Key Structural Features |
|---|---|---|---|
| This compound | Hydrogen atom donation from 4′-OH group | •O₂⁻ scavenging: IC₅₀ = 37.8 ± 0.3 µM | C4′O-H group with lowest bond disassociation enthalpy |
| Piceatannol | Hydrogen atom donation from 4′-OH group | •O₂⁻ scavenging: IC₅₀ = 30.7 ± 0.4 µM | Similar to this compound but without glucose moiety |
| Ferrostatin-1 | Electron transfer via aromatic N-atoms | •O₂⁻ scavenging: IC₅₀ = 58.2 ± 2.7 µM | Aromatic N-atoms with largest electron clouds |
The visual representation below illustrates this compound's multifaceted mechanism of action in cellular protection:
Table 2: this compound Bioactivity Profile in Cell Culture Models
| Cell Line/Model | Assay Type | Concentration Range | Key Findings | Significance/IC₅₀ |
|---|---|---|---|---|
| LPS-stimulated A549 cells | Viability (CCK-8) | 0-75 µg/mL | Enhanced cell viability | Dose-dependent increase [2] |
| LPS-stimulated A549 cells | Apoptosis | 0-75 µg/mL | Inhibited apoptosis | Dose-dependent reduction [2] |
| LPS-stimulated A549 cells | ROS/MDA assays | 0-75 µg/mL | Suppressed ROS and MDA elevation | Significant reduction [2] |
| LPS-stimulated A549 cells | Cytokine measurement | 0-75 µg/mL | Reduced TNF-α, IL-1β, IL-6 | Significant inhibition [2] |
| Erastin-treated bmMSCs | Ferroptosis inhibition | 1-100 µM | Inhibited lipid peroxidation | Cell viability: 77.3% at 100 µM [1] [2] |
| Chromium-induced nephrotoxicity (rat) | In vivo validation | 10 mg/kg | Alleviated oxidative stress and inflammation | 4 weeks administration [2] |
Table 3: Comparative Ferroptosis Inhibition Efficacy
| Parameter | This compound | Piceatannol | Ferrostatin-1 | Trolox (Control) |
|---|---|---|---|---|
| Ferroptosis inhibition (cell viability) | 77.3% at 100 µM | 85.9% at 100 µM | 99.8% at 1 µM | Not determined |
| •O₂⁻ scavenging (IC₅₀, µM) | 37.8 ± 0.3 | 30.7 ± 0.4 | 58.2 ± 2.7 | 127.0 ± 4.2 |
| PTIO• scavenging at pH 7.4 (IC₅₀, µM) | 368.8 ± 12.9 | 219.8 ± 7.0 | >10,000 | 310.7 ± 5.8 |
| Fe³⁺ reducing power (IC₅₀, µM) | 178.9 ± 2.8 | 68.2 ± 5.3 | 25.6 ± 0.3 | 88.8 ± 1.8 |
| Primary mechanism | Hydrogen atom donation | Hydrogen atom donation | Electron transfer | Conventional antioxidant |
Materials Required:
Stock Solution Preparation:
Cell Culture Conditions:
LPS-Induced Inflammation in A549 Cells:
RNA Isolation and Gene Expression Analysis:
Erastin-Induced Ferroptosis in bmMSCs:
Assessment Methods:
Quantitative Analysis:
Data Interpretation Guidelines:
The experimental data and protocols outlined position this compound as a promising natural compound for investigating therapeutic strategies across multiple disease models. Its dual functionality as both an anti-inflammatory agent and ferroptosis inhibitor suggests particular utility in conditions where both processes contribute to pathology, such as acute organ injury, inflammatory disorders, and potentially neurodegenerative diseases [1] [2]. The safety profile of this compound as a dietary phytophenol may offer advantages over synthetic inhibitors for long-term therapeutic applications [1].
Future research directions should explore this compound's effects in more complex disease models, particularly those involving inflammatory-ferroptotic crosstalk. The compound's potential applications in acute lung injury research deserve particular attention given its efficacy in A549 alveolar epithelial cells [2]. Additionally, structure-activity relationship studies comparing this compound with its aglycone form piceatannol and other stilbenes could elucidate the role of glycosylation in its biological activities [1]. Combination therapies pairing this compound with conventional anti-inflammatory agents or other ferroptosis inhibitors may reveal synergistic effects that enhance therapeutic efficacy while potentially reducing side effects through dose reduction.
| Study Focus | Animal Model | Astringin Dosage | Administration Route | Key Findings & Measured Parameters |
|---|
| Nephrotoxicity [1] | Male Sprague Dawley rats | 10 mg/kg | Not specified | Gene Expression ↓: HMGB1, TNF-α, NF-κB, COX-2, IL-6, MYD88, RAGE, TLR4, IL-1β. Oxidative Stress ↓: ROS & MDA levels; restored GSH, SOD, CAT activities. Renal Function ↑: Reduced Cystatin C, Uric acid, NGAL, Creatinine, BUN. Apoptosis ↓: Increased Bcl-2; decreased Bax, Caspase-3, Caspase-9. | | Acute Lung Injury [2] [3] | Mice (strain not specified) | Not specified | Not specified | Inflammation ↓: Reduced TNF-α, IL-1β, and IL-6 production. Oxidative Stress ↓: Suppressed ROS generation. Pathway Inhibition: Inhibited the ROS-mediated PI3K/AKT/NF-κB signaling pathway. |
The following detailed methodology is adapted from the 2025 study on chromium-induced nephrotoxicity [1].
To assess the palliative efficacy of this compound against chromium (Cr)-induced renal toxicity by regulating biochemical and histological parameters.
Rats are randomly divided into four groups (n=8):
The dosing period is 21-28 days, with administrations given via oral gavage.
Express all data as mean ± standard deviation (SD). Analyze using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare between groups. A p-value of less than 0.05 (p<0.05) is considered statistically significant.
The nephroprotective effect of this compound is mediated through the modulation of key signaling pathways, as illustrated below.
The experimental workflow for evaluating this compound's efficacy in an in vivo model follows a logical sequence from setup to analysis.
Astringin (ATN) is a polyphenolic flavonoid that has demonstrated palliative efficacy in a rat model of chromium (Cr)-induced nephrotoxicity [1]. The nephroprotective action of this compound is primarily mediated through the multi-pathway modulation of key signaling cascades involved in oxidative stress, inflammation, and apoptosis.
The diagram below summarizes the core mechanism of action of this compound, based on the stated pathways.
This compound's Nephroprotective Mechanism via Multiple Pathways [1].
This section outlines the core methodology from the foundational study, providing a template for researchers.
The following workflow details the in vivo experimental design.
In Vivo Experimental Workflow for this compound Study [1].
The efficacy of this compound is quantified through changes in specific biomarkers. The following tables summarize the expected restorative effects of this compound treatment on key parameters based on the study findings [1].
Table 1: Effect of this compound on Renal Function and Oxidative Stress Markers
| Parameter | Cr Model (Group 2) | Cr + ATN (Group 3) | Assessment Method |
|---|---|---|---|
| BUN / Creatinine | Increased | Restored towards normal | ELISA / Standard Assays |
| Creatine Clearance | Decreased | Restored towards normal | ELISA / Standard Assays |
| KIM-1 / NGAL | Increased | Decreased | ELISA |
| GSH / GSR / GPx | Decreased | Restored | Standard Assays |
| SOD / Catalase | Decreased | Restored | Standard Assays |
| MDA / ROS | Increased | Decreased | Standard Assays / EPR |
Table 2: Effect of this compound on Gene Expression (qRT-PCR)
| Gene Target | Cr Model (Group 2) | Cr + ATN (Group 3) | Pathway / Process |
|---|---|---|---|
| TNF-α, IL-6, IL-1β | Upregulated | Downregulated | Inflammation |
| TLR4, MYD88 | Upregulated | Downregulated | Inflammation (TLR4/MyD88) |
| HMGB1, RAGE | Upregulated | Downregulated | Inflammation (HMGB1/RAGE) |
| NF-κB | Upregulated | Downregulated | Master Inflammation Regulator |
| Bax / Bcl-2 Ratio | Increased | Decreased | Apoptosis Promotion |
| Caspase-3, -9 | Upregulated | Downregulated | Apoptosis Execution |
The provided application notes and protocols demonstrate that this compound is a promising nephroprotective compound. Its efficacy is linked to the coordinated suppression of oxidative stress, inflammation, and apoptosis via the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [1]. The experimental design and methodologies outlined here serve as a robust foundation for validating its therapeutic potential and for further investigative work in drug development for kidney injury.
This compound is a naturally occurring stilbenoid and a resveratrol derivative (specifically, the 3-β-D-glucoside of piceatannol) found in the bark of Picea sitchensis and various Vitis species [1] [2] [3]. It has garnered significant research interest due to its potent anti-oxidant, anti-inflammatory, and anti-apoptotic activities [4] [2].
Recent pharmacological investigations have demonstrated its nephroprotective effects against chromium-induced toxicity by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB signaling pathways [4] [1]. Molecular docking serves as a critical in silico tool to predict the binding conformation and affinity of this compound to these protein targets, providing atomistic insights into its mechanism of action and supporting rational drug design.
This protocol outlines the steps for predicting the binding pose and affinity of this compound to a target protein, based on common methodologies [5] [6] [7].
1. Protein Preparation
2. Ligand Preparation
3. Docking Simulation
conf.txt).4. Post-Docking Analysis
A robust docking study requires thorough validation to ensure the reliability of predictions [8] [6].
1. Re-docking (Self-docking)
2. Cross-docking
To ensure biologically relevant and reproducible results, adhere to the following tips [8]:
The table below summarizes key biochemical and docking data related to this compound's bioactivity.
Table 1: Experimental and In Silico Profile of this compound
| Parameter | Model/Assay | Result/Value | Citation |
|---|---|---|---|
| In Vivo Efficacy | Chromium-induced nephrotoxicity in rats (SD) | 10 mg/kg, p.o., 4 weeks; significant restoration of biochemical & histological parameters | [4] [1] |
| In Vitro Cytotoxicity | LPS-stimulated A549 cells | 25-75 µg/mL; enhanced cell viability, inhibited apoptosis & inflammation | [2] |
| Antioxidant Activity | DPPH radical scavenging assay | Significant activity reported | [2] [3] |
| Gene Expression | qRT-PCR in rat kidney tissue | Downregulated NF-κB, TNF-α, IL-6, IL-1β, TLR4, MyD88, HMGB1, RAGE | [4] [1] |
| Molecular Docking | Docking with target proteins | Strong binding affinity to TLR4, HMGB1, RAGE, NF-κB pathway components | [4] |
| Molecular Dynamics | Simulation of this compound-protein complex | Confirmed complex stability & key residue interactions (≥ 100 ns) | [4] |
The following diagram synthesizes the key signaling pathways modulated by this compound, as identified in recent research, illustrating its multi-target mechanism of action against nephrotoxicity [4] [1].
The diagram below outlines a comprehensive workflow that integrates in silico docking with experimental validation, forming a cyclical process for robust drug discovery.
Astringin is a natural flavonoid with research applications in anti-oxidation and anti-inflammation [1]. Its poor solubility is a major challenge for developing effective formulations.
The table below summarizes its key physicochemical properties relevant to solubility:
| Property | Description / Value | Source / Context |
|---|---|---|
| Chemical Structure | Flavonoid (Synonyms: trans-Astringin) | [1] |
| CAS Number | 29884-49-9 | [1] |
| Molecular Weight | 406.38 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (246.08 mM) [1] | Highly hygroscopic; use newly opened DMSO. |
| Reported Solubility | Research-grade purity (98.97%) [1] | Suggests inherent poor aqueous solubility. |
Based on proven methods for phenolic compounds, here are practical strategies you can implement.
Complexing agents and advanced formulation designs can significantly improve apparent solubility and stability.
Modifying the polymer carrier can enhance its performance in solid dispersions.
To bypass stability issues in the stomach and unpleasant astringent taste caused by interaction with salivary proteins [4], consider intestinal-targeted release.
Here are detailed methodologies for key experiments.
This is the standard method for determining the equilibrium solubility of this compound in a chosen solvent.
This is a common and effective method for creating solid dispersions.
After preparation, evaluate the success of your formulation.
This diagram outlines the experimental strategy based on your goals.
Here is a summary of the key chemical properties and recommended storage conditions for astringin as found in the literature.
| Property | Description / Value |
|---|---|
| CAS Number | 29884-49-9 [1] [2] |
| Molecular Formula | C₂₀H₂₂O₉ [1] [2] |
| Molecular Weight | 406.4 g/mol [1] |
| Appearance | Powder [1] |
| Recommended Storage | Desiccate at -20°C [1] |
| Solubility (DMSO) | 150 mg/mL (369.11 mM); may require ultrasonic treatment [1] |
Here are some standard protocols for handling this compound in a laboratory setting.
This compound is often sold as a lyophilized powder. To avoid loss or contamination:
The provided search results lack detailed stability studies for this compound. The following points are based on general laboratory practices and the supplier's recommendations, as specific data on pH stability, degradation kinetics, and stability in aqueous buffers is not available in the searched literature.
To systematically address the lack of specific stability data, you can establish an in-house stability profile. The following diagram outlines a potential workflow for this assessment.
Q1: What is the solubility of this compound in solvents other than DMSO? The provided search results only specify solubility in DMSO [1]. Solubility in other common solvents like water, ethanol, or methanol is not detailed and would need to be determined experimentally.
Q2: How should I handle this compound to ensure its stability? The core recommendations are to store the powder desiccated at -20°C and to prepare stock solutions fresh when possible [1]. For long-term storage of solutions, keep them below -20°C in sealed vials [1].
Q3: The powder is stuck to the neck of the vial. What should I do? This is a common occurrence. Gently tap or shake the vial to dislodge the powder to the bottom before opening to prevent loss [1].
Selecting and optimizing the right extraction method is crucial for maximizing astringin yield. The following tables summarize the core techniques and key parameters to consider.
Table 1: Comparison of Extraction Techniques for Bioactive Compounds from Plant Materials
| Extraction Method | Principle | Advantages | Disadvantages | Common Solvents |
|---|---|---|---|---|
| Maceration [1] | Soaking plant material in solvent at room temperature. | Simple equipment, high extraction rate, solvent selectivity. | Time-consuming, high solvent consumption, potential toxic solvent residue. | Methanol, Ethanol, Water [2] [3] [1] |
| Percolation [1] | Continuous solvent flow through plant material. | Maintains concentration difference, higher efficiency than maceration. | Increased solvent use, complex operation. | Ethanol, Water [1] |
| Soxhlet Extraction [1] | Continuous reflux and siphoning of fresh solvent. | High efficiency, low cost for multiple samples, thermal effect. | Long extraction time, degradation of thermolabile compounds, toxic solvents. | n-Hexane, Petroleum Ether [1] |
| Ultrasound-Assisted Extraction (UAE) [1] [4] | Uses ultrasonic cavitation to disrupt cell walls. | Faster extraction, lower solvent/energy use, higher yield. | Equipment cost, potential for free radical formation at high intensity. | Methanol, Ethanol, Water [3] |
| Microwave-Assisted Extraction (MAE) [3] [1] | Heats material internally via microwave energy. | Rapid, low solvent volume, high efficiency. | Non-uniform heating, safety concerns, equipment cost. | Polar solvents (e.g., Water, Ethanol) [3] |
Table 2: Key Parameters for Optimizing this compound Extraction
| Parameter | Impact on Yield | Optimization Guidance |
|---|---|---|
| Solvent Type [3] | Polarity must match target compounds. Methanol is often highly effective for phenolic compounds [2]. | Test solvents of varying polarity (e.g., Methanol, Ethanol, Water). Methanol is considered a "gold-standard" for polyphenols [2]. |
| Temperature [3] | Higher temperatures can increase solubility and diffusion but may degrade heat-sensitive compounds. | Optimize temperature and avoid prolonged high heat (e.g., >60°C) to prevent degradation [3]. |
| Solid-to-Solvent Ratio [3] | Affects concentration gradient and mass transfer efficiency. | A common starting point is 1 g of bark powder to 10 mL of solvent [2]. |
| Extraction Time [3] | Must be sufficient for compound diffusion; overly long times offer diminishing returns. | Time should be determined experimentally; maceration can take 24 hours or more [2]. |
| Particle Size [3] | Smaller particles increase surface area for solvent contact, improving yield. | Grind bark to a fine powder (e.g., 500 μm) [2]. Note that extremely fine powder can agglomerate and reduce yield [3]. |
| Enzymatic Pre-treatment | Can break down cell wall structures, facilitating the release of bound compounds. | Using enzymes like Flavourzyme or Protamex can enhance the breakdown of plant material [5] [4]. |
The relationship between these parameters and the final yield can be visualized in the following experimental optimization workflow:
Here are solutions to frequently encountered issues that can affect yield and purity.
Problem: Low Extraction Yield
Problem: Co-extraction of Unwanted Compounds
Problem: Degradation of this compound
This is a fundamental and reliable method for initial experiments [2].
This protocol is critical for confirming the presence and relative abundance of this compound in your extract [2].
The logical flow for analysis and optimization, from extraction to final protocol establishment, is summarized below:
Here is a table summarizing potential issues, their causes, and solutions, based on current research methodologies.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in sensory panel scores | Psychological biases (e.g., expectation, halo effect); physiological adaptation [1] | Implement blinding, randomized sample presentation, adequate rest intervals, and ongoing panel performance monitoring per ISO standards (e.g., ISO 13299, 11132) [1]. |
| Inconsistency in sample preparation (e.g., tea drying) | Different drying methods (sun drying, hot-air drying) altering key metabolite levels [2] | Standardize the drying protocol. Sun drying or combined drying can reduce bitterness/astringency by lowering specific catechins and flavonols [2]. |
| Interference in instrumental or sensory analysis | Interaction between compounds (e.g., caffeine and polyphenols) [2] | Account for taste enhancement effects in experimental design. Identify and quantify key interfering metabolites (e.g., via LC-MS) [2]. |
| Confounding of taste intensity signals in EEG data | "Reverse inference" problem in correlational neurodata [1] | Use machine learning (ML) models like Least-Squares Boosted Trees (LSBoost) for pattern-decoding to better predict sensory attributes from EEG signals [1]. |
Q1: What are the key chemical compounds responsible for astringency in plant products like tea? A: The primary contributors are a class of polyphenols. In tea, the key compounds identified for bitterness and astringency are (-)-epicatechin gallate (ECG), (-)-epigallocatechin gallate (EGCG), and various flavonol glycosides like kaempferol-3-rutinoside [2]. Processing methods can significantly influence the levels of these compounds.
Q2: Are there alternatives to traditional Descriptive Sensory Analysis (DSA) for quantifying astringency? A: Yes, recent exploratory studies suggest that electroencephalography (EEG) combined with machine learning is a promising alternative. By recording brain activity from trained tasters and using models like LSBoost, researchers can predict the intensity of sensory attributes like bitterness and astringency with high accuracy, avoiding some of the biases of self-reporting [1].
Q3: How can I reduce unwanted bitterness and astringency in my product during processing? A: Research on crude Ancha tea indicates that the drying method is critical. Sun drying was found to reduce levels of certain bitter and astringent compounds (ECG, EGCG) compared to hot-air drying, thereby resulting in a less astringent final product [2].
Here is a generalized workflow for identifying key taste-contributing compounds, based on a sensomics approach used in tea analysis [2]:
The following diagram visualizes the sensomics evaluation protocol described above.
For researchers interested in the neuro-based method, this diagram outlines the workflow for using EEG and machine learning to predict sensory scores.
The information available was excellent for building methodological guides and FAQs but was less focused on specific equipment troubleshooting.
The key study I found details an HPLC method with fluorescence detection for determining trans-astringin in wine [1]. The method allows for direct analysis of red and white wine samples without prior treatment.
The table below summarizes the core parameters from this established method:
| Parameter | Specification |
|---|---|
| Analyte | trans-astringin |
| Matrix | Wine (red and white) |
| Sample Preparation | None |
| Detection Method | Fluorescence Detection |
| Quantification Threshold | 0.03 mg/L |
| Reported Concentration Range | 0.09 mg/L to 0.29 mg/L (in French wines) |
| Method Reproducibility | Coefficient of Variation (CV) < 4.8% |
Here are some common issues and solutions, based on both the specific this compound method and general reversed-phase LC rules of thumb [2].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Retention/Peak too Early | Mobile phase too strong (high % organic), incorrect pH for ionizable analytes [2]. | Decrease % of organic solvent (e.g., Acetonitrile). For acids, lower mobile phase pH to suppress ionization [2]. |
| High Retention/Peak too Late | Mobile phase too weak (low % organic), incorrect pH for ionizable analytes [2]. | Increase % of organic solvent. For acids, increase mobile phase pH to promote ionization [2]. |
| Poor Peak Shape (Tailing) | Column degradation (e.g., voiding), secondary interactions with stationary phase, dead volume in system [3]. | Check column performance with a test mix. Use a mobile phase additive to mask silanol interactions. Check system fittings for leaks. |
| Irreproducible Retention Times | Mobile phase not properly prepared, column temperature fluctuations, column not equilibrated [3]. | Ensure accurate mobile phase preparation. Use a column oven for stable temperature. Equilibrate column with >10 column volumes of mobile phase. |
| High Backpressure | Blocked frit (in-line filter or column), mobile phase viscosity (e.g., high % water), using methanol at high % [2]. | Check and replace in-line filter. Flush column. Note: Methanol/water mixes (~50%) have highest viscosity [2]. |
Q: How can I quickly adjust retention if my method uses acetonitrile but I want to switch to methanol?
Q: What is System Suitability Testing (SST) and why is it important?
Q: How much will retention change if I modify the organic solvent percentage?
Here is a generalized workflow for developing and running a reversed-phase HPLC method, incorporating the principles above.
The technical data on this compound separation is quite specific. To deepen your research, I suggest you:
Polyphenols, the class to which astringin belongs, are notorious for their low oral bioavailability, largely due to poor permeability [1]. The table below summarizes the core challenges you might encounter in your experiments.
| Challenge Category | Specific Issues | Potential Experimental Consequences |
|---|---|---|
| Physicochemical Properties | High molecular weight, multiple hydrogen bond donors/acceptors, low lipophilicity [2]. | Poor passive transcellular diffusion; classified as low-permeability compound. |
| Biological Interactions | Non-specific binding to membranes [3], labware surfaces, or serum proteins in assay media [2]. | Low and variable recovery rates; inaccurate measurement of permeated concentration. |
| Efflux Transport | Potential substrate for efflux transporters like P-glycoprotein (P-gp) [2]. | Asymmetric transport (B to A > A to B); efflux ratio > 2; permeability underestimated. |
| Metabolic Instability | Degradation in gastrointestinal fluids or metabolism by enzymes in cell models (e.g., Caco-2) [2]. | Overestimation of permeability if measuring parent compound disappearance. |
The Caco-2 cell model, a human colon carcinoma line that differentiates into enterocyte-like cells, is a gold standard for predicting intestinal permeability [4] [2]. The following workflow and detailed protocol are based on this established method.
The diagram below outlines the key stages of a Caco-2 permeability assay workflow.
This protocol is adapted from established methodologies [4] [5].
Cell Culture and Maintenance
Monolayer Preparation
Pre-Experiment Integrity Check
Transport Experiment
Sample Analysis and Calculations
| Question / Issue | Possible Cause & Solution |
|---|---|
| Low compound recovery in the assay. | Non-specific binding to plastics or filters. Solution: Use low-binding tubes/plates. Include controls to quantify binding. Add a low percentage of a benign protein (e.g., BSA) or use surfactants in the transport buffer to compete for binding sites [2]. |
| High variability between replicates. | Inconsistent cell monolayers. Solution: Strictly control passage number, seeding density, and differentiation time. Always pre-validate monolayer integrity with TEER before the experiment. |
| Efflux Ratio is significantly greater than 2. | This compound is a substrate for efflux transporters (e.g., P-gp). Solution: Repeat the experiment with a specific efflux transporter inhibitor (e.g., Verapamil for P-gp) in the buffer. A reduced ER confirms efflux involvement [2]. |
| Papp is very low, but in vivo data shows some absorption. | Paracellular pathway or active uptake may contribute. Solution: Use a marker for the paracellular route (e.g., Mannitol) to confirm its integrity. Investigate potential uptake transporters expressed in your specific cell model. |
Q1: What are the most common reasons for failing to identify astringin and related metabolites?
Q2: How can I confirm that a detected signal is truly this compound and not an isomer?
Q3: Our sensory tests indicate astringency, but metabolomics doesn't show this compound. What could be happening?
The table below outlines specific problems, their potential causes, and recommended solutions.
| Problem Encountered | Potential Causes | Recommended Solutions & Next Steps |
|---|
| Poor Chromatographic Separation | Inadequate LC column or gradient; co-elution with matrix. | - Use a UPLC/HPLC system with a C18 column (e.g., 1.8 µm) [1] [4].
For reliable identification of this compound and other phenolic metabolites, a multi-technique approach is essential. The following diagram outlines the core workflow.
Workflow for Astringent Metabolite Identification and Validation
Sample Preparation and Metabolite Extraction
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Once a candidate metabolite is identified, these methods confirm its role in astringency.
Dose-over-Threshold (DoT) Factor Calculation
Taste Recombination and Omission Experiments
This guide addresses common issues that lead to the degradation of sensitive biochemical samples, such as astringin and other polyphenols.
| Problem Phenomenon | Potential Causes | Recommended Solutions & Preventive Measures |
|---|---|---|
| Loss of Potency/Activity | Thermal degradation during processing or storage [1]. | Optimize heating parameters (e.g., for tea, 300°C for 65s reduced degradation [1]); store samples at -20°C or -80°C; use thermal stabilizers. |
| Change in Color/Appearance | Oxidation by ambient oxygen; exposure to light [2]. | Use oxygen scavengers; flush vials with nitrogen or argon; store in amber glass vials; avoid transparent containers. |
| Formation of Degradation Products | Hydrolysis due to inappropriate pH; enzymatic activity [3]. | Buffer samples to a stable pH (often neutral); use enzyme inhibitors (e.g., acid phosphatase inhibitors); process samples quickly to prevent endogenous enzyme action. |
| Poor Analytical Results | Non-enzymatic reactions (e.g., Maillard); adsorption to container surfaces [2]. | Control drying processes to avoid excessive heat that promotes Maillard reactions [2]; use low-binding/silanized vials and tips. |
The key factors are temperature, oxygen, light, and pH.
For long-term stability:
Implement rigorous analytical quality control:
The following diagram outlines a general workflow for handling and analyzing sensitive samples to minimize degradation, based on best practices from the literature.
Here are detailed methodologies for two key experiments cited in the troubleshooting guide.
This protocol is adapted from studies investigating the effect of drying methods on tea polyphenols [1] [2].
Low sensitivity in a bioassay, which results in a high Limit of Detection (LoD), means your method cannot detect low concentrations of the target analyte. The table below outlines common causes and corrective actions.
| Potential Cause | Symptom(s) | Corrective Action |
|---|---|---|
| Suboptimal Assay Conditions (pH, temperature, incubation time) | Low signal intensity, high background noise, poor standard curve linearity. | Re-validate critical buffer components (pH, ionic strength). Perform a matrix of experiments (e.g., pH 6.0-8.0, temperature 25-37°C) to find the signal-to-noise optimum [1]. |
| Inefficient Binding Reaction | Assay fails to reach equilibrium, leading to inconsistent and low signal. | Optimize incubation times to ensure the reaction reaches equilibrium. Verify the stability of astringin and its binding partners under assay conditions [1] [2]. |
| Signal Generation/Detection Issues | Weak signal even with high analyte concentrations. | Check reagent integrity (e.g., enzyme activity in ELISA). Ensure detection equipment (spectrophotometer, plate reader) is calibrated and using optimal wavelengths [3]. |
| Matrix Interference | Signal is suppressed or enhanced by components in the sample (e.g., other polyphenols, proteins). | Dilute samples to minimize interference. Use standard addition methods [3] or purify samples (e.g., solid-phase extraction) before analysis [1]. |
To systematically address sensitivity issues, the following protocols provide a structured approach to optimize your assay conditions and evaluate interference.
This protocol helps you find the optimal conditions for the core binding or reaction in your assay.
This protocol identifies if your sample itself is interfering with the assay.
The table below summarizes quantitative techniques used in recent studies to evaluate sensitivity and key compounds, which can be adapted for your this compound assay development and validation.
| Methodology | Application Example | Key Outcome / Sensitivity Metric |
|---|---|---|
| DoT (Dose-over-Threshold) Factor Analysis [1] | Identifying key astringent compounds (e.g., EGC, hyperin, rutin) in tea by calculating the ratio of a compound's concentration to its taste threshold. | DoT > 1 indicates the compound is a key contributor. A higher DoT signifies a greater perceived intensity and analytical importance [1]. |
| Limit of Detection (LoD) Determination [4] | Comparing analytical sensitivity of different diagnostic assays for Strep A by testing serial dilutions of bacterial isolates. | LoD defined as the lowest concentration yielding positive results in all replicates (e.g., 3.125 × 10³ CFU/mL for a molecular assay) [4]. |
| Electronic Tongue & Metabolomics [5] [6] | Identifying bitter and astringent compounds in berries and tea by correlating sensor data with metabolomic profiles. | Pinpoints specific active metabolites (e.g., amino acids, flavonoid glycosides) and establishes a quantitative scale for bitter-astringent perception [5] [6]. |
For a visual guide, the diagram below outlines a systematic workflow for developing and optimizing a sensitive bioassay, integrating the troubleshooting and experimental protocols above.
The table below summarizes the core differences based on a 2021 comparative study [1] [2].
| Feature | Ferrostatin-1 (Fer-1) | Astringin |
|---|---|---|
| Class | Synthetic arylamine [1] | Dietary phytophenol (stilbene glycoside) [1] |
| Primary Mechanism | Electron transfer via aromatic nitrogen atoms to create a redox recycling circuit [1] [2] | Hydrogen atom donation from the 4'-OH group, mediating a conventional antioxidant pathway [1] [2] |
| Ferroptosis Inhibition (Potency) | Very High (Fer-1 >> Piceatannol > this compound) [1] |
Moderate (Fer-1 >> Piceatannol > this compound) [1] |
| Electron-Transfer Potential | Very High [1] | Lower than Fer-1 [1] |
| Hydrogen-Donating Potential | Not the primary mechanism [1] | High; this is its preferred action [1] |
| Key Reactive Site | Aromatic N-atoms [1] | C4'-O-H group [1] |
| Post-Reaction Product | Forms dimers [1] | Forms dimers [1] |
| Proposed Safety Profile | Potential cytotoxic risks; not a daily consumable [1] | Possibly safer; dietary origin suggests better balance for normal cells [1] |
The comparative data is largely derived from the following experimental setup:
IC₅₀ = 58.2 µM), supporting its non-classical antioxidant mechanism. In contrast, this compound and Piceatannol showed significant radical-scavenging activity [1].The experimental workflow and key signaling pathways involved in this research can be summarized in the following diagram:
The following table summarizes quantitative data from recent studies on several well-researched antioxidants.
| Antioxidant Compound / Source | Key Experimental Models | Major Findings & Potency | Proposed Mechanisms |
|---|
| Astragalin (Flavonoid from Thesium chinense) | In vivo: • C. elegans (lifespan) • Zebrafish embryos (oxidative stress) In silico: Molecular Docking [1] | Extended lifespan in C. elegans; increased resistance to oxidative stress in zebrafish embryos [1]. | Upregulates daf-16/FOXO; inhibits daf-2/IGFR; activates AMPK/MAPK pathways; upregulates sir-2.1/SIRT1 and skn-1/Nrf2; suppresses CD38 [1]. | | Common Dietary Flavonoids (e.g., Quercetin, Apigenin) | In vivo: • S. cerevisiae (yeast) model under H₂O₂ stress [2] | Increased yeast cell viability and resistance to H₂O₂; reduced intracellular ROS; modulated antioxidant defenses (catalase, glutathione) [2]. | Scavenging intracellular ROS; modulation of endogenous antioxidant defense systems [2]. | | PV Extract (Polygonum viviparum L.) | In vitro: • DPPH/OH• radical scavenging In vivo: • Rat diarrhea model • Cellular model (H₂O₂-induced RAW264.7 cells) [3] | Good radical scavenging ability in vitro; attenuated oxidative stress in rat intestines; reduced ROS in macrophages [3]. | Activation of BCL2L1; inhibition of ESR1, JAK2/STAT3, and MMP2 pathways [3]. | | Pomegranate Peel & Seed | In vitro: Various chemical assays [4] | High radical scavenging activity; peel extract showed strong antioxidant capacity, largely due to punicalagins and ellagitannins [4]. | High polyphenolic content (ellagitannins, punicalagin) directly scavenges free radicals [4]. |
For rigorous comparison, here are the key methodologies from the studies cited above.
1. Astragalin in C. elegans and Zebrafish [1]:
2. Dietary Flavonoids in Yeast [2]:
3. Polygonum viviparum (PV) In Vitro and In Vivo [3]:
The antioxidants compared above exert their effects through specific molecular pathways. The diagram below synthesizes the key mechanisms for Astragalin and Polygonum viviparum (PV) based on the cited studies.
The current data landscape suggests that while astringin itself may not be a major focus of recent comparative studies, robust methodologies and pathway analyses are well-established for other antioxidants.
The table below summarizes the core experimental findings and mechanisms of action for this compound based on a 2025 study investigating its effects on chromium-induced nephrotoxicity in rats [1] [2].
| Aspect | Experimental Findings & Mechanisms |
|---|---|
| Study Model | Chromium-induced nephrotoxicity in male Sprague Dawley rats [1]. |
| Treatment | 10 mg/kg this compound, co-administered with Chromium (15 mg/kg) [1]. |
| Key Signaling Pathways Modulated | TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [1]. |
| Impact on Oxidative Stress | ↓ ROS and Malondialdehyde (MDA); ↑ GSH, SOD, CAT, GPx, HO-1 [1]. |
| Impact on Inflammation | ↓ Gene expression of TNF-α, IL-6, IL-1β, COX-2, NF-κB [1]. |
| Impact on Apoptosis | ↑ Bcl-2; ↓ Bax, Caspase-3, Caspase-9 [1]. |
| Impact on Renal Function | ↓ Creatinine, BUN, Urea, NGAL, KIM-1, Cystatin C; ↑ Creatinine clearance [1]. |
The diagram below illustrates the core signaling pathways involved in this compound's nephroprotective action, integrating oxidative stress, inflammation, and apoptosis.
The table below provides a comparative overview of this compound and other well-studied polyphenols, highlighting their protective effects and primary mechanisms.
| Polyphenol | Key Nephroprotective Evidence & Mechanisms | Comparative Notes |
|---|
| This compound | Chromium-induced toxicity [1] [2]. • Mechanisms: Modulates TLR4/MyD88, HMGB1/RAGE, NF-κB. Comprehensive action on oxidative stress, inflammation, and apoptosis. | Shows a broad mechanism targeting multiple pathways simultaneously. Evidence is very recent (2025). | | Naringin | Chemical & drug-induced injury [3]. • Models: Cisplatin, Gentamicin, Glycerol, Ischemia/Reperfusion. • Mechanisms: Activates Nrf2 pathway, inhibits NF-κB, reduces apoptosis (↓ Bax, Caspase-3), anti-inflammatory (↓ TNF-α, IL-6). | Evidence is extensive across many injury models. Strong focus on Nrf2-mediated antioxidant defense. | | Juglans mollis Extract | Ischemia-Reperfusion injury [4]. • Mechanisms: Antioxidant (↑ SOD, ↓ MDA), anti-inflammatory (↓ TNF-α, IL-1β, IL-6). | A plant extract (multiple compounds). Effects demonstrate the shared potential of polyphenol-rich mixtures. | | Sida cordata Extract | CCl₄-induced toxicity [5]. • Mechanisms: Contains gallic acid, catechin, caffeic acid. Restores antioxidant enzymes (CAT, SOD, GPx), improves renal function (↓ Creatinine, BUN). | Another polyphenol-rich extract. Highlights that the nephroprotective property is a common feature among various phenolics. |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.
The experimental data positions this compound as a highly promising nephroprotective candidate due to its multi-targeted action on interconnected pathways central to kidney injury. However, several considerations exist for its research and development:
The table below synthesizes findings from recent preclinical studies, providing a direct comparison of astringin's performance across different models of organ injury.
| Study Focus / Pathological Model | Key Signaling Pathways Modulated | Experimental Model(s) Used | Key Outcomes & Measured Parameters |
|---|
| Pediatric Acute Lung Injury [1] | Suppression of PI3K/AKT/NF-κB | In vitro: LPS-stimulated A549 human lung epithelial cells | ↓ Reactive Oxygen Species (ROS) [1] ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] ↓ Cellular damage [1] | | Chromium-Induced Nephrotoxicity [2] | Modulation of TLR4/MyD88/NF-κB and HMGB1/RAGE/NF-κB | In vivo: Rat model of chromium-induced kidney toxicity | ↓ Gene expression of NF-κB, TNF-α, IL-6, COX-2 [2] ↓ Oxidative stress markers (ROS, Malondialdehyde) [2] ↑ Antioxidant enzymes (SOD, CAT, GSH) [2] Improved renal function markers & histology [2] |
To facilitate replication and critical appraisal, here is a detailed breakdown of the key methodologies used in the cited research.
For In Vitro Analysis (Lung Injury Study) [1]:
For In Vivo Analysis (Kidney Toxicity Study) [2]:
The following diagram illustrates the mechanistic pathway by which this compound protects against LPS-induced lung injury, as identified in the research [1].
This compound's mechanism is characterized by its multi-target action. It acts upstream by directly suppressing the initial oxidative stress burst and concurrently inhibits the critical PI3K/AKT/NF-κB signaling axis. This dual action ultimately leads to a significant reduction in the production of key inflammatory mediators that drive lung pathology [1].
The evidence positions this compound as a promising multi-target therapeutic candidate. Its efficacy across distinct organ injury models (lung and kidney) and different experimental systems (in vitro and in vivo) strengthens the case for its broad anti-inflammatory and antioxidant potential.
| Aspect Investigated | Key Parameters Measured | Experimental Model & Protocol | Results with Astringin Treatment (10 mg/kg) |
|---|
| HMGB1 / RAGE Pathway Modulation | Gene expression of HMGB1, RAGE, TLR4, MYD88, and NF-κB [1]. | Model: Male Sprague-Dawley rats (Cr intoxication at 15 mg/kg) [1]. Dosing: this compound (10 mg/kg, oral gavage) for 4 weeks [1]. Methodology: qRT-PCR for gene expression, standard assays and ELISA for biochemical parameters, histopathology [1]. | ↓ Downregulated overexpression of pathway genes [1]. | | Oxidative Stress | Levels of ROS, MDA; activities of SOD, CAT, GPx, GSR, HO-1; content of GSH [1]. | As above. | ↓ Reduced ROS & MDA levels; ↑ Increased activity of antioxidant enzymes and GSH content [1]. | | Inflammation | Levels of TNF-α, IL-6, IL-1β, COX-2 [1]. | As above. | ↓ Reduced levels of pro-inflammatory cytokines and mediators [1]. | | Apoptosis | Levels of Bcl-2, Bax, Caspase-3, Caspase-9 [1]. | As above. | ↑ Increased anti-apoptotic Bcl-2; ↓ Reduced pro-apoptotic Bax, Caspase-3, and Caspase-9 [1]. | | Renal Function & Injury | Levels of creatinine, BUN, urea, NGAL, KIM-1, NAG, and creatine clearance [1]. | As above. | ↓ Improved functional markers (creatinine, BUN, etc.); ↑ Increased creatine clearance [1]. |
For the key study cited above, the experimental methodology was as follows [1]:
The diagram below illustrates the core signaling pathway and the points where this compound is experimentally demonstrated to exert its inhibitory effect.
The mechanistic link between HMGB1/RAGE and inflammation is well-established. HMGB1 is a nuclear protein released by stressed or damaged cells, acting as a potent DAMP (Damage-Associated Molecular Pattern) [2] [3]. Upon release, it binds to receptors including RAGE (Receptor for Advanced Glycation End-products) and TLR4 (Toll-like Receptor 4) [1] [2] [3]. This binding initiates pro-inflammatory downstream signaling cascades (such as NF-κB and MAPK), leading to the production of cytokines (e.g., TNF-α, IL-6, IL-1β), oxidative stress, and activation of the NLRP3 inflammasome, which further amplifies the inflammatory response [1] [2] [3].
As the experimental data shows, this compound treatment effectively counteracts this cascade by [1]:
A 2025 study provided direct evidence for astringin's modulatory role in the TLR4/MyD88 pathway within a specific model of chromium-induced kidney toxicity [1].
The table below summarizes the core experimental findings from this study:
| Research Aspect | Experimental Findings with this compound |
|---|---|
| Gene Expression (qRT-PCR) | Downregulated expression of key pathway genes: TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, IL-1β, COX-2 [1] |
| Oxidative Stress Markers | ↓ Levels of ROS and MDA; ↑ activities of anti-oxidant enzymes (SOD, CAT, GPx, GSR, HO-1) and GSH content [1] |
| Kidney Function Markers | ↓ Levels of Cystatin C, Uric Acid, NGAL, Creatinine, BUN, NAG, KIM-1, Urea; ↑ Creatine Clearance [1] |
| Apoptosis Markers | ↑ Levels of anti-apoptotic Bcl-2; ↓ levels of pro-apoptotic Bax, Caspase-3, and Caspase-9 [1] |
| Histological Analysis | Restored normal kidney architecture and reduced tissue damage [1] |
| Binding Affinity (in silico) | Molecular docking and dynamic simulation confirmed stable binding with TLR4 and MyD88 [1] |
The study employed a standard in vivo preclinical model and widely accepted biochemical techniques, as outlined below [1].
Animal Model and Study Design
Key Methodologies and Assays
The experimental data suggests this compound exerts its protective effect by modulating the TLR4/MyD88 pathway, ultimately reducing the expression of pro-inflammatory genes. The following diagram synthesizes this mechanism based on the study's findings.
The table below summarizes the key experimental findings from recent studies on this compound's bioactivity.
| Study Model | Inducing Agent | Key Targets/Pathways Affected | Reported Outcomes | Citation |
|---|---|---|---|---|
| In Vitro (A549 lung cells) | LPS | ↓ PI3K/AKT/NF-κB pathway; ↓ ROS; ↓ TNF-α, IL-1β, IL-6 | Protected against LPS-induced oxidative stress and inflammation. [1] | |
| In Vivo (Rat model) | Chromium (Cr) | ↓ TLR4/MyD88 & HMGB1/RAGE pathways; ↓ NF-κB; ↓ ROS; ↑ Antioxidants (SOD, CAT, GPx) | Alleviated nephrotoxicity, reduced oxidative stress and cellular apoptosis. [2] | |
| In Silico (Molecular Docking) | N/A | Predicted binding to NF-κB2 p100/RelB complex via hydrogen bonds and hydrophobic interactions. | Suggested inhibition of the non-canonical NF-κB pathway. [2] |
For researchers interested in replicating these studies, here is a detailed breakdown of the key methodologies used.
In Vitro Model of Lung Injury [1]
In Vivo Model of Nephrotoxicity [2]
The diagram below illustrates the canonical NF-κB signaling pathway, which is a primary target of this compound's anti-inflammatory action.
This compound exerts its effects by targeting multiple steps in the NF-κB pathway. It has been shown to inhibit the activity of the IKK complex, which prevents the phosphorylation and subsequent degradation of the inhibitor IκBα [1]. Furthermore, this compound can suppress the nuclear translocation and DNA-binding activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes [2] [1]. Its antioxidant properties also contribute to this effect by reducing the ROS that can activate NF-κB signaling [2] [1].
The current evidence strongly positions this compound as a promising multi-target anti-inflammatory agent. Its ability to simultaneously modulate oxidative stress and key inflammatory pathways like PI3K/AKT/NF-κB and TLR4/MyD88 is particularly noteworthy [2] [1]. However, to advance its therapeutic potential, future research should focus on: